2-(2,4-Dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole

Description

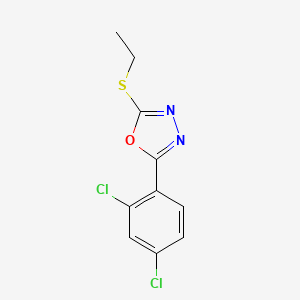

2-(2,4-Dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dichlorophenyl group at position 2 and an ethylsulfanyl group at position 3. This compound belongs to a class of sulfur-containing oxadiazoles known for their diverse biological activities, including antimicrobial, anticancer, and agrochemical applications . Its structure allows for modular modifications, making it a scaffold for synthesizing derivatives with tailored properties.

Properties

CAS No. |

5352-48-7 |

|---|---|

Molecular Formula |

C10H8Cl2N2OS |

Molecular Weight |

275.15 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C10H8Cl2N2OS/c1-2-16-10-14-13-9(15-10)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 |

InChI Key |

ZVXDKXMLYYUAIV-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by oxidative cyclization. One common method includes the reaction of 2,4-dichlorobenzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding 1,3,4-oxadiazole ring. The ethylsulfanyl group can be introduced via nucleophilic substitution using ethylthiol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups on the phenyl ring can be reduced to amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological effects. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Oxadiazole Core

Sulfur Oxidation State

- Methylthio vs. Ethylsulfanyl: 2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’) (): The methylthio (-SMe) group confers moderate lipophilicity. It serves as a precursor for sulfone derivatives via oxidation. Synthesized in 81% yield using thiol methylation .

Sulfone Derivatives :

Aromatic Substitutions

- Phenyl vs. Chlorophenyl :

- 2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole ():

Substitution with a triazole-thioether side chain introduces additional hydrogen-bonding sites, enhancing interactions with biological targets like enzymes. - 2-(2,4-Dichlorophenyl)-5-phenyl-1,3,4-oxadiazole ():

The dichlorophenyl group increases electron-withdrawing effects, stabilizing the oxadiazole ring and influencing reactivity .

- 2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole ():

Anticancer Activity

Physicochemical Properties

| Property | Target Compound (Ethylsulfanyl) | Methylthio Analogue (20’) | Sulfone Analogue (20) |

|---|---|---|---|

| Molecular Weight | 307.19 g/mol | 293.16 g/mol | 325.16 g/mol |

| Lipophilicity (LogP) | ~3.5 (estimated) | ~3.0 | ~1.8 |

| Polar Surface Area | 60 Ų | 60 Ų | 75 Ų |

Key Research Findings

- Electronic Effects : Sulfur oxidation from thioether to sulfone reduces electron density on the oxadiazole ring, altering reactivity in nucleophilic substitutions .

- Bioactivity Trends : Methylthio and ethylsulfanyl derivatives exhibit higher agrochemical efficacy compared to sulfones, likely due to better lipid solubility .

- Structural Flexibility : Introducing triazole or phenyl groups () broadens interaction profiles, enabling multitarget engagement in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.